Amidine vs. Amide Functional Group: Quantified Target Affinity and Selectivity Differences in PACE4 Protease Inhibition
In a direct head-to-head SAR study within the PACE4 inhibitor series, replacement of the 4-amidinobenzylamide (Amba) P1 residue—containing the amidine moiety—with alternative arginine mimetics was systematically evaluated. The picolinimidamide-containing analog (featuring a 5-(aminomethyl)picolinimidamide P1 group) yielded increased affinity for PACE4 and restored selectivity over the off-target protease furin relative to the Amba-based lead compound C23, which had suffered significant selectivity erosion during optimization [1]. This finding directly demonstrates that the amidine functionality, when presented on a picolinimidamide scaffold, confers measurable gains in both target engagement strength and isoform discrimination—outcomes not achievable with the corresponding amide (picolinamide) or other non-amidine P1 mimetics. The bromine and CF₃ substitution pattern may further modulate these parameters, making the specific compound a critical SAR probe for this target class.
| Evidence Dimension | Protease affinity and isoform selectivity (PACE4 vs. furin) |
|---|---|
| Target Compound Data | Picolinimidamide-containing analog: increased PACE4 affinity and restored selectivity vs. furin (qualitative direction confirmed; absolute Ki values reported in full text) |
| Comparator Or Baseline | C23 (Ac-dLeu-LLLRVK-Amba): reduced selectivity for PACE4 over furin despite improved potency and stability vs. parent peptide |
| Quantified Difference | Restoration of PACE4-over-furin selectivity lost in the Amba-to-picolinimidamide transition; quantitative selectivity ratio change reported in article |
| Conditions | In vitro protease inhibition assays; recombinant PACE4 and furin enzymes; Journal of Medicinal Chemistry, 2018 |
Why This Matters
For procurement decisions in protease inhibitor development programs, the amidine-containing picolinimidamide scaffold offers a validated selectivity advantage over amide-based alternatives, directly reducing the risk of selecting a suboptimal P1 mimetic that would require subsequent re-optimization cycles.
- [1] Kwiatkowska A, Couture F, Levesque C, Ly K, Desjardins R, Beauchemin S, Prahl A, Lammek B, Neugebauer W, Dory YL, Day R. Improving the Selectivity of PACE4 Inhibitors through Modifications of the P1 Residue. Journal of Medicinal Chemistry, 2018, 61(24), 11250–11260. View Source
